4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Description

Properties

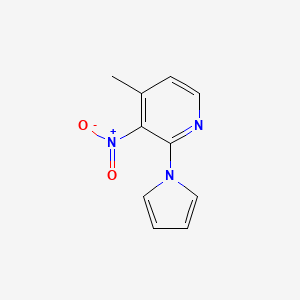

IUPAC Name |

4-methyl-3-nitro-2-pyrrol-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDEUJISIOWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557603 |

Source

|

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120494-05-5 |

Source

|

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS number

An In-Depth Technical Guide to 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2] Within this class, this compound emerges as a compound of significant interest. Its structure, which marries a substituted nitropyridine core with a pyrrole moiety, presents a unique combination of electronic properties and reactive sites.

Identified by the CAS Number 120494-05-5 , this molecule is not merely an inert scaffold but a highly functionalized intermediate.[] It serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of potential pharmaceuticals and agrochemicals.[4][5] The presence of the nitro group, a powerful electron-withdrawing group, activates the pyridine ring for a variety of chemical transformations, while the pyrrole and methyl groups offer further points for synthetic elaboration. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, and an exploration of its potential applications in modern research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 120494-05-5 | [][4] |

| Molecular Formula | C₁₀H₉N₃O₂ | [] |

| Molecular Weight | 203.20 g/mol | [][4] |

| IUPAC Name | This compound | [] |

| Purity (Typical) | >95% | [] |

| InChI Key | BSJDEUJISIOWPT-UHFFFAOYSA-N | [][4] |

| SMILES | CC1=C(C(=NC=C1)N2C=CC=C2)[O-] | [] |

Structural and Electronic Considerations

The molecule's reactivity is dictated by the interplay of its substituents. The nitro group at the 3-position, being strongly electron-withdrawing, significantly lowers the electron density of the pyridine ring. This electronic deficit is crucial for activating the ring towards nucleophilic attack, a key feature exploited in its synthesis and subsequent reactions. The methyl group at the 4-position has a mild electron-donating effect, while the N-linked pyrrole ring at the 2-position influences the molecule's conformation and electronic distribution.

Spectroscopic Characterization

-

¹H NMR (CDCl₃) : Key expected signals include those for the pyridine ring protons, the pyrrole ring protons, and the methyl group singlet. Based on similar structures, the pyridine protons would appear downfield, with the pyrrole protons at intermediate shifts, and the methyl protons significantly upfield.[4][6]

-

¹³C NMR : Expected peaks correspond to the distinct carbon environments within the pyridine and pyrrole rings. The carbon attached to the nitro group would be significantly influenced by its electron-withdrawing nature.[4][6]

Synthesis: A Mechanistic Approach

The most logical and field-proven method for constructing the this compound scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is widely employed for functionalizing electron-deficient aromatic systems like nitropyridines.[7][8]

Causality of the Synthetic Strategy

The choice of an SNAr reaction is deliberate and based on fundamental chemical principles. The precursor, 2-chloro-4-methyl-3-nitropyridine, is an ideal substrate. The chlorine atom at the 2-position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at the adjacent 3-position. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon attack by a nucleophile, thereby lowering the activation energy of the reaction. Pyrrole, after deprotonation by a suitable base to form the pyrrolide anion, serves as a potent nitrogen nucleophile.

Proposed Reaction Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack : The pyrrolide anion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination : The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

Caption: Proposed SNAr mechanism for synthesis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

-

2-chloro-4-methyl-3-nitropyridine

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen. Add anhydrous DMF to the flask, followed by the slow, dropwise addition of freshly distilled pyrrole (1.1 equivalents) at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature; the cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.

-

SNAr Reaction: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the flask containing the sodium pyrrolide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexane). The disappearance of the starting material (2-chloro-4-methyl-3-nitropyridine) spot indicates the reaction's completion.

-

Workup and Extraction: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield this compound as a pure solid.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Reactivity and Applications in Drug Discovery

This compound is primarily valued as a synthetic intermediate.[4] Its true potential is realized in the subsequent transformations it enables, providing access to a diverse range of more complex molecules.

Key Chemical Transformations

-

Nitro Group Reduction: The most significant reactive handle on the molecule is the nitro group. It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reagents like SnCl₂ or Fe/HCl). This transformation is a cornerstone of medicinal chemistry, as the resulting 2-amino-pyridine scaffold is a privileged structure found in numerous drugs and can be further functionalized through acylation, alkylation, or diazotization reactions.

-

Ring Functionalization: While the pyridine ring is deactivated towards electrophilic substitution, the pyrrole ring remains susceptible to it, allowing for selective introduction of functional groups.

Role as a Pharmaceutical Building Block

The nitropyridine framework is a well-established motif in drug design.[1][2] Compounds containing this core have been investigated for a wide array of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] The strategic application of intermediates like this one simplifies the synthesis of complex heterocyclic systems that are otherwise difficult to construct.[9]

Furthermore, substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT), a key target in conditions like Parkinson's disease and depression.[10] The specific substitution pattern of this compound provides a unique geometric and electronic profile that can be explored to develop new therapeutic agents targeting such proteins. The ability to systematically modify the structure—for instance, by reducing the nitro group and functionalizing the resulting amine—allows for the creation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound (CAS 120494-05-5) stands out as a strategically designed synthetic intermediate with considerable potential for researchers in drug discovery and organic synthesis. Its value lies not only in its unique structure but also in its predictable and versatile reactivity. The robust SNAr synthesis provides reliable access to the molecule, while the presence of the reducible nitro group opens the door to a vast chemical space of novel derivatives. As the demand for new and effective therapeutic agents continues to grow, such well-characterized and versatile building blocks will remain indispensable tools in the chemist's arsenal.

References

-

The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates.[Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC).[Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. National Center for Biotechnology Information (PubMed).[Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.[Link]

-

A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega.[Link]

-

A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. National Center for Biotechnology Information (PMC).[Link]

-

An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI.[Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic profile of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal and organic chemistry.[1] With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol , this molecule's structure, featuring a substituted pyridine ring linked to a pyrrole moiety, presents a unique spectroscopic fingerprint.[1][] This document will delve into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and outline the experimental protocols required for their acquisition and verification.

The core of this guide is built on the principle of predictive analysis, grounded in the established spectroscopic behaviors of related chemical structures, such as nitropyridines and pyrrole-substituted aromatics.[3][4][5] By understanding the expected data, researchers can more effectively validate their synthetic products and ensure the structural integrity of this versatile intermediate.

Predicted Spectroscopic Data and Interpretation

A thorough spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The following sections detail the anticipated data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6][7] For the title compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments would provide a complete structural assignment.

A proposed numbering scheme for the atoms in this compound is presented below to facilitate the discussion of NMR data.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyridine and pyrrole rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronic nature of the interconnected aromatic rings.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H5 | 7.5 - 7.8 | Doublet (d) | 1H | Located on the pyridine ring, deshielded by the adjacent nitrogen and the overall aromatic system. |

| H6 | 8.2 - 8.5 | Doublet (d) | 1H | Also on the pyridine ring, expected to be the most downfield proton due to the proximity to the nitrogen atom. |

| H2', H5' | 6.8 - 7.2 | Triplet (t) | 2H | Protons on the pyrrole ring adjacent to the nitrogen, expected to be in a similar chemical environment. |

| H3', H4' | 6.2 - 6.5 | Triplet (t) | 2H | Protons on the pyrrole ring beta to the nitrogen. |

| CH₃ (H7) | 2.3 - 2.6 | Singlet (s) | 3H | Methyl group protons, appearing as a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon environment.[7]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 150 | Attached to two nitrogen atoms (pyridine and pyrrole), expected to be significantly downfield. |

| C3 | 148 - 153 | Attached to the electron-withdrawing nitro group, leading to a downfield shift. |

| C4 | 135 - 140 | Attached to the methyl group and part of the aromatic pyridine ring. |

| C5 | 120 - 125 | Aromatic carbon on the pyridine ring. |

| C6 | 150 - 155 | Aromatic carbon adjacent to the pyridine nitrogen, expected to be downfield. |

| C2', C5' | 120 - 125 | Carbons on the pyrrole ring adjacent to the nitrogen. |

| C3', C4' | 110 - 115 | Carbons on the pyrrole ring beta to the nitrogen. |

| CH₃ (C7) | 15 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. For nitroaromatic compounds, characteristic fragmentation patterns often involve the loss of the nitro group (NO₂) or nitric oxide (NO).[8][9][10]

| m/z | Identity | Notes |

| 203.07 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 186.07 | [M-OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for ortho-nitro substituted compounds. |

| 173.07 | [M-NO]⁺ | Loss of nitric oxide. |

| 157.07 | [M-NO₂]⁺ | Loss of the nitro group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| N-O stretch (nitro group) | 1500 - 1550 and 1300 - 1370 | Strong |

| C=C and C=N stretch (aromatic rings) | 1400 - 1600 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

Experimental Protocols for Spectroscopic Analysis

To obtain the spectroscopic data for this compound, the following experimental procedures are recommended. The choice of instrumentation and parameters is critical for acquiring high-quality, interpretable data.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important as it can influence the chemical shifts of the protons.[13]

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using the same instrument.

-

Use broadband proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition (if necessary):

-

If the 1D spectra are complex or assignments are ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[6]

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry Data Acquisition

Step-by-Step Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar organic molecules.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Infrared Spectroscopy Data Acquisition

Step-by-Step Protocol for FTIR Spectroscopy:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[14]

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. This guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with detailed protocols for their experimental acquisition. By comparing the experimentally obtained spectra with the predicted data, researchers can confidently verify the synthesis of the target compound. The methodologies and interpretative guidance presented herein are designed to support drug development professionals and scientists in their efforts to characterize this and other novel heterocyclic compounds.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis

- How to Interpret FTIR Results: A Beginner's Guide.

- FTIR Analysis Beginner's Guide: Interpreting Results.

- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.

- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

- Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- Methoxy-6-nitrobenzyl Deriv

- A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed Central.

- The NMR interpretations of some heterocyclic compounds which are...

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Nitropyridines: Synthesis and reactions.

- This compound. Benchchem.

- Nitropyridines, Their Synthesis and Reactions.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

- A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega.

- A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Preprints.org.

- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)

- CAS 120494-05-5 this compound. BOC Sciences.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.

- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.

- Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences.

- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives.

- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)

- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 3. A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. emerypharma.com [emerypharma.com]

- 7. azooptics.com [azooptics.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. azooptics.com [azooptics.com]

- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

A Technical Guide to the Prospective Crystal Structure of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: Synthesis, Crystallization, and Structural Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: While a solved crystal structure for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine has not yet been deposited in public crystallographic databases, this guide provides a comprehensive framework for its synthesis, crystallization, and ultimate structural determination. By analyzing the synthesis of key precursors and the established crystal structure of a closely related analog, 4-Methyl-3-nitropyridin-2-amine, we offer expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing of the title compound. This document serves as a predictive and methodological resource, outlining detailed protocols and the scientific rationale necessary for researchers to successfully isolate, crystallize, and characterize this novel pyridine derivative.

Introduction: The Rationale for Structural Analysis

Substituted pyridine scaffolds are of immense interest in medicinal chemistry and materials science. The specific arrangement of methyl, nitro, and pyrrole groups on the pyridine core in this compound suggests unique electronic and steric properties that could influence its biological activity or material characteristics. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] This knowledge is crucial for understanding structure-activity relationships (SAR), designing derivatives with improved properties, and securing intellectual property.

This guide addresses the current absence of a public crystal structure for the title compound by providing a complete roadmap for its investigation, from chemical synthesis to the final stages of crystallographic data analysis.

Synthetic Pathway and Precursor Analysis

The synthesis of this compound can be logically approached via a two-step process starting from a commercially available or readily synthesized precursor.

Synthesis of the Key Intermediate: 4-Methyl-3-nitropyridin-2-amine

The essential precursor for the title compound is 4-Methyl-3-nitropyridin-2-amine. This intermediate can be synthesized by the nitration of 2-Amino-4-picoline.

Protocol for Synthesis of 4-Methyl-3-nitropyridin-2-amine:

-

Dissolve 2-Amino-4-picoline (0.01 mol) in a 1:1 mixture of concentrated nitric and sulfuric acid (10 ml) at a cooled temperature of 278 K (5°C).[3]

-

Allow the mixture to stand overnight. This step facilitates the formation of a nitramino intermediate.[3]

-

Add an additional 5 ml of concentrated sulfuric acid and stir at room temperature for 3 hours to complete the rearrangement to the 3-nitro product.[3]

-

Carefully pour the reaction mixture over approximately 250 g of crushed ice.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product via steam distillation. The pure 4-Methyl-3-nitropyridin-2-amine will crystallize as yellow needles upon cooling the distillate.[3]

Conversion to the Target Compound via Clauson-Kaas Reaction

The final step involves the synthesis of the pyrrole ring onto the primary amine of the precursor. The Clauson-Kaas reaction is a classic and effective method for synthesizing N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran.[4][5][6]

Proposed Protocol for Synthesis of this compound:

-

In a round-bottomed flask, dissolve 4-Methyl-3-nitropyridin-2-amine (1 equiv.) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (approx. 1.2 equiv.).[7]

-

Heat the reaction mixture to reflux (typically around 118°C) for 2-4 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water to precipitate the crude product.

-

Collect the product by filtration and wash with water to remove excess acetic acid.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the purified target compound.

The diagram below outlines the proposed two-step synthetic pathway.

Caption: Proposed two-step synthesis of the title compound.

Crystallization Strategy

Obtaining diffraction-quality single crystals is often the most challenging step.[8] For a novel compound like this compound, a systematic screening of crystallization conditions is required.

Recommended Crystallization Protocol:

-

Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

-

Structural Analysis: Insights from a Known Analog

While the crystal structure of the title compound is unknown, the structure of its immediate precursor, 4-Methyl-3-nitropyridin-2-amine , has been solved and provides invaluable predictive information.[3]

Crystal Data of the Analog

The crystal structure of 4-Methyl-3-nitropyridin-2-amine reveals key geometric and packing features.[3]

| Parameter | Value for 4-Methyl-3-nitropyridin-2-amine[3] |

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| Volume (ų) | 679.45 (10) |

| Z (molecules/unit cell) | 4 |

Key Structural Features of the Analog

-

Molecular Planarity: The pyridine ring is essentially planar. A notable feature is the slight twist of the nitro group relative to the ring, with a dihedral angle of 15.5°.[3] This twist is a result of steric hindrance between the nitro group and the adjacent amino group.

-

Intramolecular Hydrogen Bonding: A strong intramolecular N—H···O hydrogen bond exists between one of the amino hydrogens and an oxygen atom of the nitro group.[3] This interaction contributes to the near-planarity of the nitro group.

-

Intermolecular Interactions: In the crystal, molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating a distinct R₂²(8) ring motif.[3] Furthermore, the crystal packing is stabilized by π–π stacking interactions between pyridine rings, with a centroid-to-centroid distance of 3.5666 Å.[3]

Predictive Analysis for this compound

Based on the structure of the precursor, we can make several expert predictions about the crystal structure of the title compound.

-

Dihedral Angle: The replacement of the small amino group with the bulkier pyrrole ring will significantly increase steric repulsion with the adjacent nitro group. This will force the nitro group to twist further out of the pyridine plane, likely resulting in a dihedral angle substantially larger than 15.5°. A similar effect will be observed for the dihedral angle between the pyridine and pyrrole rings, which will adopt a twisted conformation to minimize steric clash. Twisted conformations between aromatic rings are common in such structures.[9]

-

Intermolecular Interactions: The loss of the amino group's hydrogen bond donors will prevent the formation of the N-H···N dimers seen in the precursor.[3] Instead, crystal packing will likely be dominated by:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors (from both pyridine and pyrrole rings) and the oxygen atoms of the nitro group are highly probable.

-

π–π Stacking: Stacking interactions between the electron-deficient nitropyridine rings and the electron-rich pyrrole rings of neighboring molecules are expected to be a major stabilizing force.[10]

-

Experimental Workflow for Structure Determination

The process of determining a small-molecule crystal structure follows a well-established workflow.[2][8][11]

The diagram below illustrates the standard workflow for single-crystal X-ray diffraction analysis.

Caption: Standard workflow for single-crystal structure determination.

Step-by-Step Methodology:

-

Crystal Selection: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. It is cooled (usually to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[2]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods like "direct methods" or the Patterson function.[12]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[9]

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for consistency. The data is then typically prepared as a Crystallographic Information File (CIF) for publication and deposition.

Conclusion

This technical guide provides a clear and authoritative pathway for any researcher aiming to determine the crystal structure of this compound. By detailing robust synthetic protocols, outlining systematic crystallization strategies, and using the known structure of a key precursor to make informed predictions, this document equips scientists with the necessary tools and rationale for success. The elucidation of this crystal structure will provide definitive insights into its molecular conformation and packing, paving the way for its further development in pharmaceutical or material science applications.

References

-

Kumar, A., & El-Sayed, N. N. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 71. [Link][4]

-

National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Library of Medicine. [Link][5]

-

LookChem. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link][13]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link][2]

-

Excillum. (n.d.). Small molecule crystallography. [Link][11]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link][6]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link][8]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link][14]

-

Hargrave, K. D., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [15]

-

Organic Chemistry Portal. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. [Link][7]

-

Kantardjieff, K. A., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link][12]

-

S. H. K. Y., et al. (2012). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link][3]

-

Nummy, L. J., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [16]

-

Zheng, Y., & Lee, J. (2016). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications. [Link][9]

-

Mohamed, S. K., et al. (2018). (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link][10]

Sources

- 1. rigaku.com [rigaku.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. books.rsc.org [books.rsc.org]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. innospk.com [innospk.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 16. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

Solubility Profiling of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Methodological and Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine in various organic solvents. Recognizing that this is a novel molecule, this document focuses on the foundational principles and experimental methodologies required to generate a robust solubility profile, rather than presenting pre-existing data. The approach outlined herein is designed to ensure scientific integrity, experimental reproducibility, and a deep understanding of the underlying physicochemical drivers of solubility.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound represents a class of heterocyclic compounds with significant potential in medicinal chemistry, likely as a scaffold for kinase inhibitors or other targeted therapies. The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper. Poor solubility can severely limit a compound's bioavailability, complicate formulation development, and ultimately lead to the failure of an otherwise potent molecule.

This guide addresses the core challenge of solubility assessment. We will dissect the molecular structure of this compound to predict its behavior and provide a gold-standard experimental protocol for its empirical determination. This dual approach of prediction and experimentation provides a self-validating system, ensuring that experimental results can be rationalized through chemical theory.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed analysis of the target molecule's structure allows for an educated prediction of its solubility profile.

Molecular Structure Breakdown:

-

Pyridine Ring: A polar aromatic heterocycle containing a basic nitrogen atom capable of acting as a hydrogen bond acceptor.

-

Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group. It significantly increases the molecule's dipole moment and can act as a hydrogen bond acceptor.

-

Pyrrole Ring: A five-membered aromatic heterocycle. While less basic than pyridine, its delocalized π-electron system can participate in π-π stacking interactions.

-

Methyl Group (-CH3): A nonpolar, hydrophobic group that contributes to van der Waals interactions.

Based on this structure, the molecule is decidedly polar. The dominant nitro and pyridine functionalities suggest that strong dipole-dipole interactions and hydrogen bonding will be the primary drivers of its dissolution in polar solvents.

Predicted Solubility Trends:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and pyridine groups of the solute. These solvents effectively solvate the molecule without competing for hydrogen bond donor sites. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvent can act as a hydrogen bond donor to the pyridine nitrogen and nitro-oxygens. The alkyl chains of the alcohols may slightly reduce solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Heptane, Toluene | Very Low | The high polarity of the solute makes it energetically unfavorable to break the strong solute-solute interactions to form weak van der Waals interactions with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can effectively solvate the polar regions of the molecule, leading to reasonable solubility. |

Gold-Standard Experimental Protocol: Equilibrium Shake-Flask Method

To obtain definitive solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method, as recommended by organizations like the OECD (Organisation for Economic Co-operation and Development), is the most reliable approach. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the samples for a predetermined period (24 to 48 hours is common) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period, permitting the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. The concentration is determined by comparing the instrument response to a pre-established standard curve of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. The result is typically expressed in mg/mL or mol/L.

Trustworthiness: The Self-Validating Protocol

This protocol is designed for robustness. The use of excess solid ensures saturation. The extended equilibration time, verified by kinetic profiling, confirms that a true thermodynamic equilibrium is measured. Finally, analysis with a validated, calibrated HPLC system ensures the accuracy and precision of the final concentration measurement.

Visualizing Solute-Solvent Interactions

The predicted solubility trends can be understood by visualizing the dominant intermolecular forces at play between the solute and different classes of solvents.

Caption: Dominant intermolecular forces driving solubility.

Conclusion and Implications

The solubility of this compound is a critical parameter that must be accurately characterized early in the drug development process. Based on its highly polar structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents like alcohols, and poor solubility in nonpolar hydrocarbons.

By employing the rigorous, gold-standard shake-flask method detailed here, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding medicinal chemistry efforts, selecting appropriate solvents for biological assays, and providing a foundational dataset for pre-formulation and formulation development teams. Understanding and quantifying solubility is not merely a data-gathering exercise; it is a fundamental step in mitigating risk and rationally advancing a potential therapeutic agent.

References

-

Title: The Rule of 5: A Beacon for Drug Discovery Source: Drug Discovery Today URL: [Link]

-

Title: The Role of Solvents in Chemical Reactions Source: Chemical Reviews URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Best practices for the design and execution of drug solubility measurements Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Importance of Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

A Comprehensive Guide to the Theoretical Investigation of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

This technical guide provides a detailed framework for the theoretical and computational characterization of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, a molecule of interest for its potential applications stemming from its unique electronic and structural properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and similar nitroaromatic heterocyclic compounds through in-silico methods.

Introduction: The Rationale for a Computational Approach

The molecule this compound (C₁₀H₉N₃O₂) presents a fascinating scaffold, combining the electron-withdrawing nitro group with the electron-rich pyrrole and pyridine rings.[] This arrangement suggests a complex interplay of electronic effects that will govern its reactivity, stability, and potential biological activity. Experimental investigation of every derivative and its properties can be time-consuming and resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and predictive alternative for gaining deep insights into molecular properties.[2][3]

DFT allows us to model the electronic structure of molecules with a high degree of accuracy, enabling the prediction of a wide range of properties, from optimized geometries and vibrational frequencies to electronic transitions and reaction mechanisms.[4] For a molecule like this compound, a computational approach can elucidate key features such as intramolecular interactions, electronic distribution, and reactivity hotspots, thereby guiding further experimental work and rational drug design.

Part 1: Molecular Structure and Stability Analysis

A foundational aspect of any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation and an assessment of its thermodynamic stability.

Geometry Optimization

The first step is to obtain the optimized molecular geometry, which corresponds to the lowest energy structure on the potential energy surface. This is achieved by starting with an initial guess of the structure and using a computational algorithm to systematically adjust the atomic coordinates until a minimum energy configuration is found.

Table 1: Key Structural Parameters for this compound

| Parameter | Description |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | BSJDEUJISIOWPT-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1)N2C=CC=C2)[O-] |

Source: BOC Sciences[]

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate important thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Part 2: Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its chemical behavior. DFT provides a suite of tools to probe the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 3.7 |

Note: These are illustrative values and the actual calculated values will depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Part 3: Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming the identity and structure of a synthesized compound.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be directly correlated with the peaks in a UV-Vis absorption spectrum. This allows for the prediction of the maximum absorption wavelength (λmax) and provides insights into the nature of the electronic transitions (e.g., π→π, n→π).

Infrared (IR) and Raman Spectroscopy

The vibrational frequencies calculated during the stability analysis can be used to generate theoretical IR and Raman spectra. By comparing these predicted spectra with experimental data, one can confirm the presence of specific functional groups and validate the calculated molecular structure.

Experimental Protocols

The following section outlines the step-by-step methodologies for performing the theoretical calculations described in this guide.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Level of Theory Selection: Choose an appropriate level of theory. For molecules of this type, the B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice, offering a good balance between accuracy and computational cost.[3]

-

Calculation Execution: Run the geometry optimization calculation.

-

Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory to confirm the nature of the stationary point and to obtain thermodynamic data.

Protocol 2: Electronic and Spectroscopic Property Calculations

-

Electronic Properties: Using the optimized geometry, perform a single-point energy calculation to obtain detailed information about the molecular orbitals, including HOMO and LUMO energies. Generate the MEP map.

-

UV-Vis Spectrum: Perform a TD-DFT calculation to predict the electronic absorption spectrum.

-

IR and Raman Spectra: The output of the frequency calculation will contain the necessary information to generate the theoretical IR and Raman spectra.

Visualization of Computational Workflow

Caption: A generalized workflow for the theoretical investigation of this compound.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a robust and comprehensive approach to characterizing the structural, electronic, and spectroscopic properties of this compound. The insights gained from these computational studies can significantly accelerate the research and development process by providing a deeper understanding of the molecule's intrinsic properties, guiding synthetic efforts, and aiding in the interpretation of experimental data.

Future work could extend this theoretical investigation to include the study of intermolecular interactions, such as dimerization or interactions with biological targets, using methods like molecular docking and molecular dynamics simulations. Furthermore, the reactivity of the molecule can be explored by calculating reaction pathways and activation energies for various chemical transformations.

References

-

Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1381-1386. [Link]

-

Scholars Research Library. (n.d.). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Der Pharma Chemica, 7(10), 226-236. [Link]

-

Li, B. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. ResearchGate. [Link]

-

Li, B., Li, L., & Li, X. (2019). Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs). Journal of Molecular Modeling, 25(1), 23. [Link]

-

Royal Society of Chemistry. (2023). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances, 13(42), 29493-29502. [Link]

-

ResearchGate. (2015). Computational Note on the Chemical Reactivity of Pyrrole Derivatives. [Link]

-

Taylor & Francis Online. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1381-1386. [Link]

-

Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher. [Link]

-

ResearchGate. (2015). Nitropyridines, Their Synthesis and Reactions. [Link]

-

ResearchGate. (2021). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. [Link]

-

ResearchGate. (2016). The calculated heat of formation values of the nitropyridine... [Link]

-

American Chemical Society. (2023). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Applied Nano Materials. [Link]

-

PubMed Central. (2020). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega, 5(34), 21486–21494. [Link]

-

Preprints.org. (2023). A New, Rapid, Colorimetric Chemodosimeter, 4-(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Nitro-Substituted Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitro-substituted pyridines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates and pharmacologically active cores in a multitude of therapeutic agents.[1][2][3][4] The strategic introduction of a nitro group onto the pyridine scaffold profoundly alters its electronic properties, creating a versatile handle for a wide array of chemical transformations essential for drug design and development.[2] This guide provides an in-depth exploration of the synthesis, isolation, and characterization of these vital compounds. Moving beyond mere procedural lists, it delves into the underlying chemical principles, offering field-proven insights into experimental design, protocol optimization, and analytical validation. We will navigate the challenges of pyridine chemistry, from the inherent difficulties of electrophilic substitution to the nuances of purifying polar, often crystalline, products.

The Strategic Imperative: Why Nitro-Substituted Pyridines?

The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The introduction of a nitro group (–NO₂), a potent electron-withdrawing group, serves several critical functions:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards attack by nucleophiles, particularly at positions ortho and para to itself. This is a fundamental strategy for building molecular complexity, allowing for the facile introduction of amines, alcohols, thiols, and other key functional groups.[2]

-

Versatile Synthetic Precursor: The nitro group is readily reduced to an amino group (–NH₂), which is a gateway to a vast landscape of further chemical modifications, including amide bond formation, diazotization, and reductive amination.[1][3]

-

Modulation of Physicochemical Properties: The presence of the nitro group significantly impacts a molecule's polarity, solubility, and metabolic stability, properties that are critical to optimize during the drug development process.

Given their importance, the ability to synthesize and purify novel nitro-substituted pyridines with high regiocontrol and purity is a core competency in synthetic and medicinal chemistry.

Synthetic Strategies: Taming the Pyridine Ring

The synthesis of nitro-substituted pyridines is not always straightforward. The lone pair on the nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS), making direct nitration challenging and often requiring harsh conditions that can lead to low yields and poor selectivity.[5][6][7]

The Direct Nitration Challenge and the N-Oxide Solution

Direct nitration of pyridine itself requires extreme conditions, such as fuming sulfuric and nitric acid at temperatures exceeding 300°C, and even then, the yield of 3-nitropyridine is dismally low.[5] This is because under strong acid conditions, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack.[7]

The Causality Behind the N-Oxide Strategy: A more elegant and widely adopted solution is the conversion of the pyridine to its corresponding N-oxide. This strategic move fundamentally alters the ring's electronics. The N-oxide oxygen atom can donate electron density into the ring via resonance, activating the C4 (para) and C2 (ortho) positions towards electrophilic attack.[8] This allows for nitration under significantly milder and more controlled conditions.

Protocol: Synthesis of 4-Nitropyridine-N-Oxide

This protocol exemplifies the N-oxide strategy, a cornerstone of pyridine chemistry.

Objective: To synthesize 4-nitropyridine-N-oxide from pyridine-N-oxide via electrophilic aromatic substitution.

Materials:

-

Pyridine-N-oxide (1.0 eq)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Acetone

Procedure:

-

Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (approx. 2.5-3.0 eq by volume to HNO₃) to fuming HNO₃ with constant stirring.[9] Allow the mixture to come to room temperature (~20°C). Causality: This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺). Cooling is critical to prevent uncontrolled reaction and ensure safety.

-

Reaction Setup: In a three-neck flask equipped with a thermometer, reflux condenser, and an addition funnel, add pyridine-N-oxide. Heat the flask to 60°C.[9]

-

Addition of Nitrating Agent: Add the prepared nitrating mixture to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature will initially drop.[9]

-

Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[9] Causality: The elevated temperature provides the necessary activation energy for the electrophilic substitution on the moderately activated N-oxide ring.

-

Workup - Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice in a large beaker.[9] Slowly and in portions, add saturated Na₂CO₃ solution until the pH is neutral to slightly basic (pH 7-8). Be cautious as this will cause significant foaming (CO₂ evolution).[9]

-

Isolation of Crude Product: A yellow solid, a mixture of the product and sodium sulfate, will precipitate. Collect this solid by vacuum filtration using a Büchner funnel.[9]

-

Purification: Transfer the crude solid to a flask and add acetone. The desired product is soluble in acetone while the inorganic salt (sodium sulfate) is not. Stir well and filter to remove the salt. Evaporate the acetone from the filtrate using a rotary evaporator to yield the yellow product.[9]

-

Validation: The product can be further purified by recrystallization from acetone if necessary.[9] Confirm identity and purity via melting point, NMR, and MS analysis.

Modern Approaches: C-H Nitration and Dearomatization Strategies

Recent advances have focused on developing milder and more regioselective methods. A notable strategy involves a dearomatization-rearomatization sequence. In this approach, the pyridine is first reacted to form a stable, non-aromatic intermediate, such as an oxazino pyridine.[5][6] This intermediate can then undergo a radical-based nitration at the C3 (meta) position, a position notoriously difficult to functionalize directly.[5][6][10] Subsequent treatment with acid rearomatizes the ring to deliver the meta-nitro pyridine product.[5][6] This method represents a significant step forward, enabling late-stage nitration of complex molecules under mild conditions.[5][6]

Comparative Analysis of Synthetic Routes

| Method | Target Position | Typical Conditions | Advantages | Limitations | Reference |

| Direct Nitration | C3 (meta) | Fuming H₂SO₄/HNO₃, >300°C | Single step for parent pyridine | Extremely harsh, very low yield, poor substrate scope | [5] |

| N-Oxide Nitration | C4 (para) | Conc. H₂SO₄/HNO₃, 90-130°C | Milder than direct nitration, good yields, predictable regioselectivity | Requires extra steps (oxidation/deoxygenation), limited to C4 | [8][9] |

| Dearomatization-Rearomatization | C3 (meta) | TBN, TEMPO, O₂, then acid | Mild, catalyst-free, excellent meta-selectivity, good for late-stage functionalization | Multi-step sequence, substrate scope can be limited | [5][6] |

| Nucleophilic Aromatic Substitution (SNAr) | Varies | Base, Nucleophile | Excellent for installing functionality on pre-nitrated rings | Requires a suitable leaving group (e.g., Cl, Br) on the ring | [11] |

Isolation and Purification: The Path to Purity

The purification of nitro-substituted pyridines often presents challenges due to their polarity and crystalline nature. Standard protocols must be adapted to these properties.

Protocol: Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar compounds from reaction mixtures.

Objective: To separate the target nitro-substituted pyridine from starting materials and byproducts based on differential polarity.

Materials:

-

Silica Gel (230-400 mesh)

-

Crude reaction mixture

-

Solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

-

Glass column, flasks, and TLC plates

Procedure:

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your target compound and impurities. Aim for an Rf value of ~0.3 for your product. Causality: An optimal Rf ensures the compound spends sufficient time on the stationary phase for effective separation without requiring excessively large volumes of solvent.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar solvent). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a polar solvent (e.g., DCM, acetone), adding silica, and evaporating the solvent. Carefully add the dried powder to the top of the packed column. Causality: Dry loading results in a much sharper band and better separation compared to loading the sample dissolved in a strong solvent ("wet loading").

-

Elution: Begin elution with the selected solvent system, collecting fractions in test tubes or flasks. The flow rate should be maintained to allow for proper equilibration.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Consolidation and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Pro-Tip for Polar Compounds: For highly polar nitro-pyridines that streak on silica, consider using an amine-functionalized silica gel or adding a small percentage (~1-2%) of a basic modifier like triethylamine or aqueous ammonia to the eluent.[12] This neutralizes the acidic sites on the silica surface, leading to sharper peaks and improved separation.

Protocol: Recrystallization

Recrystallization is the definitive method for obtaining high-purity, crystalline solids suitable for final analysis and use.

Objective: To purify a solid compound based on its differential solubility in a hot versus cold solvent.

Procedure:

-

Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

-

Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.[13]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[13] Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating prevents premature crystallization of the product in the funnel.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[13]

Structural Elucidation and Quality Control

Unequivocal characterization is non-negotiable. A combination of spectroscopic and chromatographic methods is required to confirm the structure and assess the purity of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise chemical structure. The chemical shifts and coupling constants of the pyridine ring protons provide definitive information about the substitution pattern. The strong electron-withdrawing effect of the nitro group typically shifts ortho and para protons downfield.[14]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.[11] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The nitro group exhibits characteristic strong, sharp absorption bands at approximately 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A sharp, single peak on multiple chromatographic systems provides high confidence in the sample's homogeneity.

Visualization of Key Workflows

Diagram 1: General Discovery & Isolation Workflow

This diagram illustrates the logical progression from initial synthesis to the final, characterized compound.

Caption: Decision logic for selecting a primary synthetic strategy.

Conclusion and Future Outlook

The discovery and isolation of novel nitro-substituted pyridines remain a vibrant and critical area of chemical research. While traditional methods like the N-oxide strategy are robust and reliable, the field is continually advancing. The development of novel C-H functionalization and dearomatization-rearomatization strategies is paving the way for more efficient, selective, and environmentally benign syntheses. [5][6][15]For the drug development professional, a deep, mechanistic understanding of these synthetic routes, coupled with rigorous purification and analytical validation, is paramount to accelerating the journey from a novel chemical entity to a life-changing therapeutic.

References

-

Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]

-

Ryabukhin, S. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

-

Semantic Scholar. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]

-